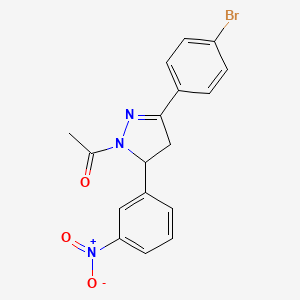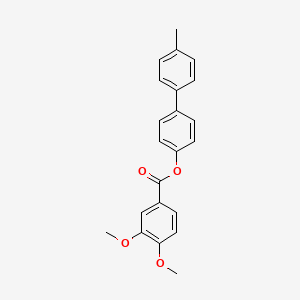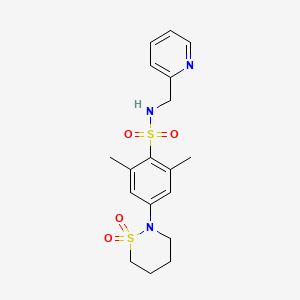![molecular formula C16H10N2O2 B5237247 3-methyl-3H-benzo[e]perimidine-2,7-dione](/img/structure/B5237247.png)
3-methyl-3H-benzo[e]perimidine-2,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-3H-benzo[e]perimidine-2,7-dione, also known as MDBP, is a heterocyclic compound that has garnered interest in the scientific community due to its potential therapeutic properties. MDBP has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
3-methyl-3H-benzo[e]perimidine-2,7-dione is believed to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation. By inhibiting NF-κB activation, this compound can reduce the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
In addition to its anti-inflammatory effects, this compound has been found to have a variety of other biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-methyl-3H-benzo[e]perimidine-2,7-dione in lab experiments include its relatively low toxicity and its ability to selectively target inflammatory pathways. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
Future research on 3-methyl-3H-benzo[e]perimidine-2,7-dione could focus on its potential use as a therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, further studies could investigate its potential use as an anticancer agent or as a treatment for fungal and bacterial infections. Finally, more research is needed to fully understand the safety and potential side effects of this compound.
Synthesemethoden
3-methyl-3H-benzo[e]perimidine-2,7-dione can be synthesized through a multi-step reaction process, starting with the reaction of anthranilic acid with acetic anhydride to produce 2-acetylanthranilic acid. This compound is then reacted with 2-nitrobenzaldehyde to yield the intermediate product, which is subsequently reduced to this compound using a reducing agent such as sodium dithionite.
Wissenschaftliche Forschungsanwendungen
3-methyl-3H-benzo[e]perimidine-2,7-dione has been studied for its potential use as an anti-inflammatory agent. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines, which are implicated in a variety of inflammatory diseases. Additionally, this compound has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Eigenschaften
IUPAC Name |
3-methylbenzo[e]perimidine-2,7-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c1-18-12-8-4-7-11-13(12)14(17-16(18)20)9-5-2-3-6-10(9)15(11)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTUEBINSRDNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=NC1=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,4-dichlorophenoxy)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}butanohydrazide](/img/structure/B5237172.png)
![2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5237176.png)
![4-chloro-2-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5237181.png)
![4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5237182.png)


![4-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5237214.png)
![5-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5237215.png)
![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5237225.png)




![6-methyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5237257.png)